

A Technical Guide to N3-D-Dab(Boc)-OH for Research Applications

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Compound of Interest

Compound Name: N3-D-Dab(Boc)-OH

Cat. No.: B2883084

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **N3-D-Dab(Boc)-OH**, a versatile building block for advanced research in peptide synthesis, drug development, and bioconjugation. This document details commercial suppliers, key technical data, experimental workflows, and relevant reaction pathways to facilitate its effective use in the laboratory.

Introduction to N3-D-Dab(Boc)-OH

N3-D-Dab(Boc)-OH, or (S)-2-azido-4-[Boc-amino]butanoic acid, is a non-canonical amino acid derivative that has gained significant traction in chemical biology and medicinal chemistry. Its unique structure, featuring a terminal azide group and a Boc-protected amine, makes it an invaluable tool for the site-specific modification of peptides and other biomolecules. The azide moiety serves as a handle for bioorthogonal "click chemistry" reactions, while the Boc protecting group allows for controlled, orthogonal deprotection strategies in complex synthetic schemes.

This reagent is particularly instrumental in the following research areas:

- **Peptide Synthesis:** It is used as a building block to introduce azide functionalities into peptide chains, enabling the creation of modified peptides with enhanced therapeutic properties.
- **Drug Development:** **N3-D-Dab(Boc)-OH** plays a crucial role in the design of novel pharmaceuticals, including the development of prodrugs to improve bioavailability and

reduce side effects.

- **Bioconjugation:** It is widely employed in bioconjugation techniques to attach biomolecules to various substrates or other molecules, which is fundamental for creating targeted drug delivery systems and diagnostic tools.
- **Chemical Biology:** This compound aids in the study of protein interactions and functions by allowing the introduction of specific labels or probes.

Commercial Suppliers and Technical Data

A variety of commercial suppliers offer **N3-D-Dab(Boc)-OH** for research purposes. The following table summarizes key information from several suppliers to aid in the selection of the most suitable product for your research needs.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities	Storage Conditions
Chem-Impex	N3-Dab(Boc)-OH	1932403-71-8	C ₉ H ₁₆ N ₄ O ₄	244.2	≥ 99% (HPLC, TLC)	100MG, 250MG, 1G	0 - 8 °C
CP Lab Safety	N3-Dab(Boc)-OH	1932403-71-8	C ₉ H ₁₆ N ₄ O ₄	244.2477	99%+ (HPLC, TLC)	1 gram	Not Specified
Immuno Mart	N3-L-Dab(Boc)-OH	1932403-71-8	C ₉ H ₁₆ N ₄ O ₄	Not Specified	Not Specified	Not Specified	-20°C
Pharmaffiliates	N3-L-Dab(Boc)-OH	1932403-71-8	C ₉ H ₁₆ N ₄ O ₄	244.25	Not Specified	Not Specified	2-8°C Refrigerator
TargetMol	N3-L-Dab(Boc)-OH	1932403-71-8	C ₉ H ₁₆ N ₄ O ₄	244.25	Not Specified	10 mg, 50 mg	Powder: -20°C for 3 years

Note: Data is subject to change. Please refer to the supplier's website for the most current information.

Experimental Workflows and Methodologies

The primary application of **N3-D-Dab(Boc)-OH** involves its incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS), followed by a bioorthogonal click chemistry reaction to conjugate a molecule of interest.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical Fmoc-based SPPS workflow for incorporating **N3-D-Dab(Boc)-OH** into a peptide sequence.

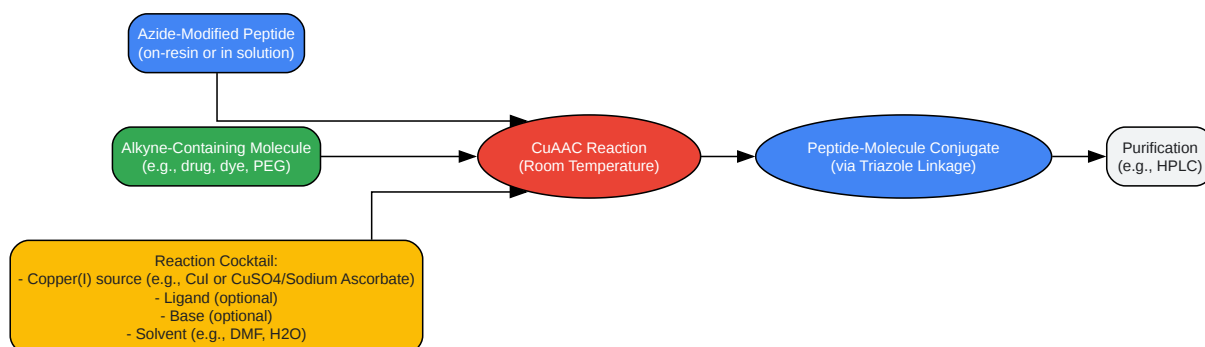


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Caption: Workflow for incorporating **N3-D-Dab(Boc)-OH** into a peptide via SPPS.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the azide-modified peptide is synthesized, the azide group can be used in a highly efficient and specific click chemistry reaction. The most common is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage with an alkyne-containing molecule.

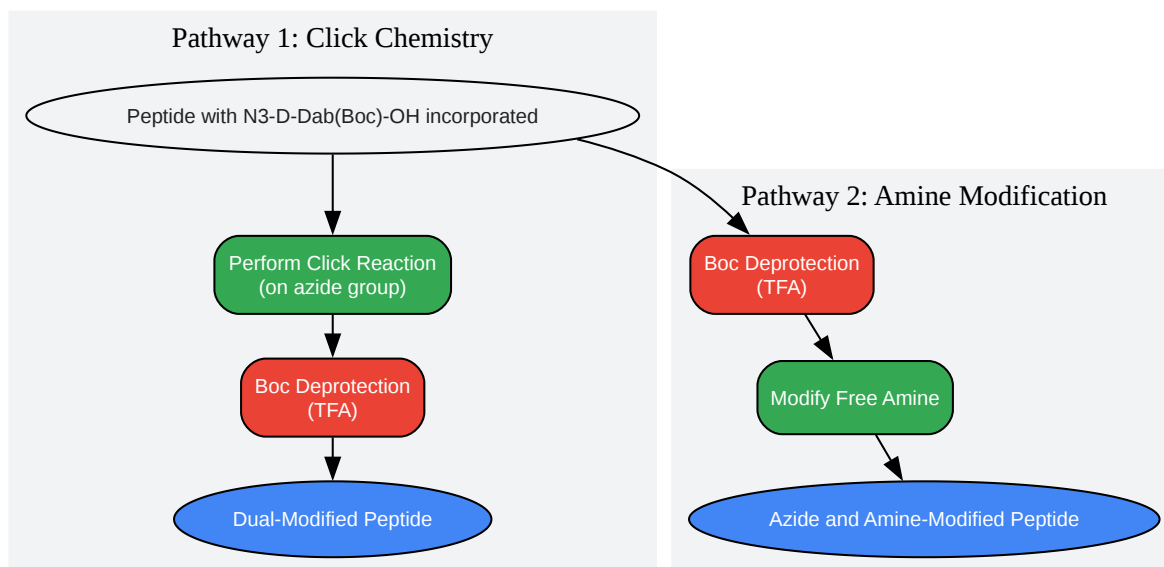


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Caption: General workflow for a CuAAC "click" chemistry reaction.

Orthogonal Protection Strategy

The Boc group on the side chain of **N3-D-Dab(Boc)-OH** is stable under the basic conditions used for Fmoc deprotection during SPPS. This orthogonality allows for selective deprotection of the side chain amine after peptide synthesis, enabling further modifications. The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA).



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Caption: Orthogonal protection strategy for **N3-D-Dab(Boc)-OH**.

Detailed Experimental Protocols

While specific reaction conditions should be optimized for each unique peptide sequence and conjugation partner, the following provides a general, representative protocol for the incorporation of **N3-D-Dab(Boc)-OH** into a peptide and subsequent on-resin click chemistry.

Materials and Reagents

- Fmoc-Rink Amide resin
- N,N-Dimethylformamide (DMF)
- Piperidine
- Fmoc-protected amino acids
- **N3-D-Dab(Boc)-OH**

- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., DIPEA)
- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Trifluoroacetic acid (TFA)
- Scavengers (e.g., triisopropylsilane (TIS), water)
- Dichloromethane (DCM)
- Diethyl ether

Procedure

Part A: Solid-Phase Peptide Synthesis

- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
- Washing: Wash the resin thoroughly with DMF.
- Amino Acid Coupling: Pre-activate the Fmoc-protected amino acid (4 eq.) with a coupling reagent (e.g., HBTU, 3.9 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Washing: Wash the resin with DMF.
- Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- Incorporation of **N3-D-Dab(Boc)-OH**: Couple **N3-D-Dab(Boc)-OH** using the same procedure as in step 4.

Part B: On-Resin CuAAC Click Chemistry

- **Resin Preparation:** After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DMF and then DCM.
- **Click Reaction Cocktail:** In a separate vial, prepare the click reaction cocktail by dissolving the alkyne-functionalized molecule (5-10 eq.), CuSO₄ (1 eq.), and sodium ascorbate (5 eq.) in a degassed solvent mixture (e.g., DMF/water).
- **On-Resin Reaction:** Add the click reaction cocktail to the peptide-resin and agitate at room temperature for 6-12 hours.
- **Washing:** Wash the resin with DMF, water, and DCM.

Part C: Cleavage and Purification

- **Cleavage Cocktail:** Prepare a cleavage cocktail of TFA/TIS/water (e.g., 95:2.5:2.5 v/v/v).
- **Cleavage:** Add the cleavage cocktail to the resin and react for 2-4 hours at room temperature.
- **Peptide Precipitation:** Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- **Purification:** Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

N3-D-Dab(Boc)-OH is a powerful and versatile tool for researchers in drug development, peptide chemistry, and chemical biology. Its unique combination of a bioorthogonal azide handle and an orthogonally protected amine allows for the precise and efficient synthesis of complex, modified biomolecules. This guide provides the foundational knowledge and experimental framework to successfully integrate **N3-D-Dab(Boc)-OH** into a variety of research applications.

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